molecular formula C8H4FIN2 B14895739 (Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile

(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile

Cat. No.: B14895739
M. Wt: 274.03 g/mol
InChI Key: QCYAQDGCWLHOQC-CLTKARDFSA-N
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Description

(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile is a synthetic organic compound that features a nicotinonitrile core with a fluoro-iodovinyl substituent. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable nicotinonitrile derivative.

    Halogenation: Introduction of the fluoro and iodo groups through halogenation reactions.

    Vinylation: Formation of the vinyl group through coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the fluoro-iodovinyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The halogen atoms (fluoro and iodo) make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for potential pharmacological activities, such as anti-cancer or anti-inflammatory properties.

    Biological Probes: Used in the design of molecular probes for studying biological processes.

Industry

    Agriculture: Potential use in the synthesis of agrochemicals.

    Electronics: Applications in the development of organic semiconductors.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-6-(1-Fluoro-2-chlorovinyl)nicotinonitrile
  • (Z)-6-(1-Fluoro-2-bromovinyl)nicotinonitrile
  • (Z)-6-(1-Fluoro-2-iodovinyl)pyridine

Uniqueness

(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile is unique due to the presence of both fluoro and iodo substituents, which can impart distinct reactivity and properties compared to similar compounds with different halogen atoms.

Properties

Molecular Formula

C8H4FIN2

Molecular Weight

274.03 g/mol

IUPAC Name

6-[(Z)-1-fluoro-2-iodoethenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4FIN2/c9-7(3-10)8-2-1-6(4-11)5-12-8/h1-3,5H/b7-3-

InChI Key

QCYAQDGCWLHOQC-CLTKARDFSA-N

Isomeric SMILES

C1=CC(=NC=C1C#N)/C(=C/I)/F

Canonical SMILES

C1=CC(=NC=C1C#N)C(=CI)F

Origin of Product

United States

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